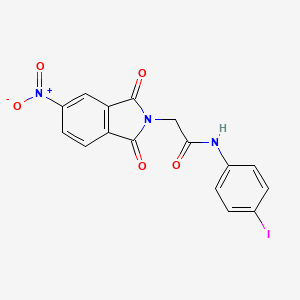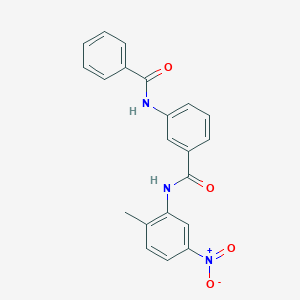![molecular formula C20H26N2O2S B3541314 N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3541314.png)
N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide
Overview
Description
N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a cyclohexylamino group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonamide moiety. Its unique structure imparts specific chemical properties that make it valuable in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-bromomethylphenyl with cyclohexylamine to form 2-[(cyclohexylamino)methyl]phenyl.
Sulfonation: The intermediate is then subjected to sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions and high purity.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.
Biological Studies: The compound is employed in studying protein-ligand interactions and enzyme kinetics.
Material Science: It serves as a precursor for synthesizing advanced materials with specific electronic and optical properties.
Industrial Applications: Used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways by binding to active sites or allosteric sites on target proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(methylamino)methyl]phenyl}-4-methylbenzenesulfonamide
- N-{2-[(ethylamino)methyl]phenyl}-4-methylbenzenesulfonamide
- N-{2-[(propylamino)methyl]phenyl}-4-methylbenzenesulfonamide
Uniqueness
N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide is unique due to its cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain biological and chemical applications where other similar compounds may not perform as well.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-[(cyclohexylamino)methyl]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-11-13-19(14-12-16)25(23,24)22-20-10-6-5-7-17(20)15-21-18-8-3-2-4-9-18/h5-7,10-14,18,21-22H,2-4,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLONVYFUMLYAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-chlorobenzyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3541243.png)
![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3541248.png)
![N-(4-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE](/img/structure/B3541252.png)
![4-[N-(THIOPHENE-2-SULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE](/img/structure/B3541257.png)

![2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3541280.png)
![N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B3541283.png)
![N-[(2,4-difluorophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3541303.png)
![3-[(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3541308.png)

![(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3541312.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3541317.png)
![3-(1,3-benzodioxol-5-yl)-4-phenyl-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B3541324.png)
![(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B3541327.png)
